![molecular formula C11H23N3 B3049894 1-[(1-Methylpiperidin-2-yl)methyl]piperazine CAS No. 224309-63-1](/img/structure/B3049894.png)
1-[(1-Methylpiperidin-2-yl)methyl]piperazine
Overview
Description
1-[(1-Methylpiperidin-2-yl)methyl]piperazine is a chemical compound with the CAS Number: 224309-63-1 . It has a molecular weight of 197.32 . The compound is stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for 1-[(1-Methylpiperidin-2-yl)methyl]piperazine is 1S/C11H23N3/c1-13-7-3-2-4-11(13)10-14-8-5-12-6-9-14/h11-12H,2-10H2,1H3 . This indicates the presence of 11 carbon atoms, 23 hydrogen atoms, and 3 nitrogen atoms in the molecule.Physical And Chemical Properties Analysis
1-[(1-Methylpiperidin-2-yl)methyl]piperazine is a liquid at room temperature .Scientific Research Applications
Chemical Properties
“1-[(1-Methylpiperidin-2-yl)methyl]piperazine” is a chemical compound with the CAS Number: 224309-63-1 . It has a molecular weight of 197.32 . This compound is typically stored at room temperature and is available in liquid form .
Safety Information
This compound is associated with several hazard statements including H227, H302, H314, and H335 . Precautionary measures include P210, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .
Role in Drug Design
Piperidines, which include “1-[(1-Methylpiperidin-2-yl)methyl]piperazine”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry .
Presence in Pharmaceuticals
Derivatives of piperidines are present in more than twenty classes of pharmaceuticals . This highlights the importance of “1-[(1-Methylpiperidin-2-yl)methyl]piperazine” in the field of medicine.
Role in Synthesis of Piperidine Derivatives
The compound plays a role in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Safety and Hazards
properties
IUPAC Name |
1-[(1-methylpiperidin-2-yl)methyl]piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3/c1-13-7-3-2-4-11(13)10-14-8-5-12-6-9-14/h11-12H,2-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPVEBCCKBYRMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CN2CCNCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406785 | |
Record name | 1-[(1-methylpiperidin-2-yl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-Methylpiperidin-2-yl)methyl]piperazine | |
CAS RN |
224309-63-1 | |
Record name | 1-[(1-methylpiperidin-2-yl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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